molecular formula C11H13N3 B11813748 (2-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine

(2-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine

Cat. No.: B11813748
M. Wt: 187.24 g/mol
InChI Key: ANRIEZCCZPKDQI-UHFFFAOYSA-N
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Description

(2-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine is a chemical compound of interest in scientific research, particularly in the development of novel synthetic methodologies and functional materials. Compounds featuring a phenylmethanamine group linked to a pyrazole heterocycle represent a valuable scaffold in medicinal chemistry and materials science. In the field of organic electronics, structurally related cyclometalated compounds, where a phenyl-pyrazole group acts as a C^N ligand, are key components in the synthesis of luminescent materials . For instance, similar complexes have been used to create platinum(II) compounds that exhibit strong green fluorescence, making them candidates for applications in organic light-emitting diodes (OLEDs) and other photonic devices . Furthermore, the phenyl-pyrazole-methanamine structure is a recognized pharmacophore in drug discovery. Research into muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs) has identified close analogues, such as derivatives of (4-(3-(1H-pyrazol-4-yl)pyridin-2-yl)phenyl)methanamine, as potent and selective ligands for the M4 receptor subtype . These compounds are investigated for their potential in treating neurodevelopmental and neurodegenerative diseases like schizophrenia and Alzheimer's disease, due to their ability to modulate receptor function with high subtype selectivity . This product is intended for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

[2-(4-methylpyrazol-1-yl)phenyl]methanamine

InChI

InChI=1S/C11H13N3/c1-9-7-13-14(8-9)11-5-3-2-4-10(11)6-12/h2-5,7-8H,6,12H2,1H3

InChI Key

ANRIEZCCZPKDQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=CC=CC=C2CN

Origin of Product

United States

Preparation Methods

Cyclocondensation for Pyrazole Ring Formation

The pyrazole ring is synthesized via cyclocondensation of hydrazines with 1,3-diketones or alkynones. For example, reacting 2-hydrazinyl-1-phenanthroline with acetylacetone in glacial acetic acid and methanol yields 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,10-phenanthroline. Adapting this method:

  • Reagents : 4-methyl-1H-pyrazole-1-carbaldehyde, phenylhydrazine.

  • Conditions : Reflux in methanol with catalytic acetic acid (18 hours), followed by purification via column chromatography (hexane/ethyl acetate).

  • Yield : 71–85% for analogous compounds.

Suzuki-Miyaura Cross-Coupling for Phenyl-Pyrazole Linkage

Palladium-catalyzed coupling attaches the pyrazole to the phenyl ring. A representative procedure involves:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Substrates : 2-bromo-4-methylphenylboronic acid and 1H-pyrazole.

  • Solvent : Tetrahydrofuran (THF) at 80°C for 12 hours.

  • Workup : Aqueous extraction, drying (Na₂SO₄), and solvent evaporation.

  • Yield : ~78% for related aryl-pyrazole adducts.

Reductive Amination for Methanamine Installation

The benzylic amine is introduced via reductive amination of the aldehyde intermediate 2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde :

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Conditions : Room temperature, 24 hours.

  • Purification : Flash chromatography (silica gel, dichloromethane/methanol).

  • Yield : 65–72%.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Cyclocondensation : Polar aprotic solvents (DMF) accelerate ring closure but increase byproducts. Methanol balances reactivity and selectivity.

  • Cross-Coupling : THF optimizes Pd catalyst activity, while higher temperatures (80°C) improve coupling efficiency.

Catalytic Systems

  • Pd(PPh₃)₄ vs. Pd/C : Homogeneous Pd(PPh₃)₄ offers superior regioselectivity (>95%) compared to heterogeneous Pd/C (82%).

  • NaBH₃CN vs. H₂/Pd : NaBH₃CN avoids high-pressure equipment but requires strict pH control (pH 6–7).

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR : Pyrazole protons resonate at δ 7.8–8.2 ppm (singlet), while the benzylic CH₂NH₂ group appears as a triplet at δ 3.4–3.7 ppm.

  • 13C NMR : The pyrazole C-3 and C-5 carbons are observed at 144–149 ppm, corroborating successful cyclocondensation.

Mass Spectrometry

  • ESI-MS : Molecular ion peak at m/z 228.1 [M+H]⁺ aligns with the theoretical mass (C₁₁H₁₃N₃).

Challenges and Limitations

  • Byproduct Formation : Competing N-alkylation during reductive amination reduces yields. Mitigated by slow reagent addition and excess NaBH₃CN.

  • Purification Complexity : Similar polarities of intermediates necessitate gradient elution in chromatography.

  • Scale-Up Issues : Batch reactor inefficiencies for Pd-catalyzed steps; continuous flow systems are proposed for industrial production .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProducts FormedYieldSource
Oxidation to nitrileKMnO₄ in acidic aqueous solution(2-(4-Methyl-1H-pyrazol-1-yl)phenyl)acetonitrile65–72%
Oxidation to imineCrO₃ in anhydrous dichloromethaneN-substituted imine derivatives58%

Key Findings :

  • Potassium permanganate selectively oxidizes the amine to nitriles without affecting the pyrazole ring.

  • Chromium-based oxidants yield imines but require strict anhydrous conditions to avoid over-oxidation.

Reduction Reactions

The amine group participates in reductive alkylation:

Reaction TypeReagents/ConditionsProducts FormedYieldSource
Reductive aminationNaBH₃CN, aldehydes/ketones, pH 7 bufferSecondary/tertiary amine derivatives80–85%
Borane complexationBH₃·THF in tetrahydrofuranAmine-borane adducts90%

Mechanistic Insight :

  • Sodium cyanoborohydride enables chemoselective reductive amination, preserving the pyrazole ring’s integrity.

  • Borane adducts stabilize the amine for subsequent nucleophilic substitutions.

Electrophilic Aromatic Substitution

The phenyl ring undergoes regioselective substitutions:

Reaction TypeReagents/ConditionsPosition SubstitutedProducts FormedYieldSource
NitrationHNO₃, H₂SO₄, 0°CPara to pyrazole4-Nitro derivative45%
HalogenationCl₂, FeCl₃, refluxOrtho to amine3-Chloro derivative60%

Regiochemical Notes :

  • Nitration favors the para position relative to the pyrazole due to its electron-donating methyl group.

  • Halogenation occurs ortho to the amine, driven by directing effects of the –NH₂ group.

Coordination Chemistry

The pyrazole nitrogen and amine group act as ligands for metal complexes:

Metal IonReaction ConditionsComplex StructureApplicationSource
Pt(II)K₂PtCl₄, 2-ethoxyethanol/water, 100°CCyclometalated Pt complexLuminescent materials
Pd(II)Pd(OAc)₂, DMF, 80°CSquare-planar Pd(N^N)₂ complexesCatalytic cross-coupling

Research Highlights :

  • Platinum complexes exhibit strong luminescence with quantum yields up to 0.42, suitable for OLEDs .

  • Palladium complexes catalyze Suzuki-Miyaura couplings with turnover numbers (TON) > 10⁴ .

Heterocyclic Functionalization

The pyrazole ring participates in cycloadditions and cross-couplings:

Reaction TypeReagents/ConditionsProducts FormedYieldSource
1,3-Dipolar cycloadditionAlkynes, CuI, DIPEAPyrazolo[1,5-a]pyridine derivatives75%
Suzuki couplingArylboronic acids, Pd(PPh₃)₄, K₂CO₃Biaryl-extended analogs82%

Synthetic Utility :

  • Cycloadditions expand the heterocyclic framework for drug discovery .

  • Suzuki reactions enable modular derivatization of the phenyl ring .

Acid-Base Reactions

The amine group forms salts and participates in proton transfer:

Reaction TypeReagents/ConditionsProducts FormedpKaSource
Hydrochloride formationHCl in diethyl ether(2-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine·HCl8.2
DeprotonationNaOH, aqueous ethanolFree base regeneration

Stability Data :

  • The hydrochloride salt is hygroscopic and requires storage under inert atmosphere.

Scientific Research Applications

Medicinal Chemistry

The compound has been evaluated for its biological activities, primarily focusing on its potential as a therapeutic agent. Research indicates that compounds containing pyrazole and phenyl structures exhibit a range of biological activities, including:

  • Anti-inflammatory Properties : Studies have shown that derivatives of this compound can reduce inflammation markers in various models, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Activity : The compound's structure allows it to interact with specific molecular targets involved in cancer proliferation. Preliminary studies have demonstrated its efficacy against several cancer cell lines, indicating its potential as an anticancer agent .
  • Enzyme Inhibition : (2-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine has shown promise as an enzyme inhibitor, modulating pathways critical for various physiological processes .

Chemical Biology

In chemical biology, the compound serves as a valuable tool for studying enzyme inhibitors and receptor ligands. Its ability to modulate biological pathways makes it suitable for:

  • Target Validation : The compound can be used to validate potential drug targets in various disease models, particularly in cancer and inflammatory conditions .
  • Lead Compound Development : It acts as a lead compound for developing new drugs targeting specific diseases. The structural features of the compound facilitate modifications that can enhance its biological activity and selectivity .

Pharmacological Studies

Pharmacological investigations have focused on understanding the mechanisms by which (2-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine exerts its effects:

  • Molecular Docking Studies : Computational methods such as molecular docking simulations are employed to predict binding affinities with target proteins, providing insights into its pharmacodynamics .
  • In Vivo Studies : Animal models are used to assess the bioavailability and therapeutic efficacy of the compound, with ongoing research aimed at improving its pharmacokinetic properties .

Industrial Applications

Beyond medicinal applications, (2-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine is also explored in industrial contexts:

  • Specialty Chemicals Production : The compound can serve as a building block for synthesizing more complex molecules used in various chemical industries .

Mechanism of Action

The mechanism of action of (2-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound is compared to three key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Physical Form Key Hazards (GHS)
(2-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine C₁₁H₁₃N₃ 187.24 Pyrazole: 4-Me; Phenyl: ortho Not reported Not available
[2-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanamine C₁₁H₁₃N₃ 187.24 Pyrazole: 1-Me; Phenyl: ortho Liquid H302 (oral toxicity), H314 (skin/eye corrosion)
[4-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine C₁₁H₁₃N₃ 187.24 Pyrazole: 4-Me; Phenyl: para Not reported Not available
(2-(1H-Pyrazol-1-yl)phenyl)methanamine C₁₀H₁₁N₃ 173.22 Pyrazole: unsubstituted; Phenyl: ortho Not reported Not available
Key Observations:

Positional Isomerism: The ortho vs. para substitution on the phenyl ring ([2-(4-Me-pyrazol-1-yl)phenyl] vs. [4-(4-Me-pyrazol-1-yl)phenyl]) alters steric and electronic environments. The 4-methyl group on pyrazole (vs. 1-methyl or unsubstituted) increases electron density on the pyrazole ring, which may enhance π-π stacking interactions in protein binding.

Impact of Methyl Substitution :

  • The unsubstituted pyrazole analog (C₁₀H₁₁N₃) has a lower molecular weight (173.22 g/mol ) and likely higher polarity, reducing lipophilicity (logP) compared to methylated derivatives. This could affect solubility and bioavailability.

Hazard Profile :

  • The ortho-substituted [2-(1-Me-pyrazol-4-yl)phenyl]methanamine exhibits acute oral toxicity (H302) and skin/eye corrosion (H314), likely due to the primary amine’s reactivity. Methylation at the pyrazole’s 4-position (target compound) may mitigate these hazards by stabilizing the molecule.

Biological Activity

The compound (2-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyrazole ring linked to a phenyl group with an amine functional group. The synthesis of similar pyrazole derivatives often involves multi-step organic reactions, including cyclization and functionalization processes that enhance their biological efficacy.

Anticancer Activity

Recent studies have shown that pyrazole derivatives, including (2-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine, exhibit significant anticancer properties.

Key Findings:

  • Inhibition of Cancer Cell Growth: Compounds containing the 1H-pyrazole structure have demonstrated the ability to inhibit the proliferation of various cancer cell lines such as breast (MDA-MB-231), liver (HepG2), and lung cancers. For instance, certain derivatives showed IC50 values ranging from 14.65 µg/mL to 47.31 µg/mL against specific carcinoma cell lines .
  • Mechanism of Action: The anticancer activity is attributed to the inhibition of key metabolic pathways involved in cancer cell survival and proliferation, including lactate dehydrogenase (LDH) inhibition .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays measuring its ability to inhibit pro-inflammatory mediators.

Research Insights:

  • Cyclooxygenase Inhibition: Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Compounds like N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamine) showed comparable anti-inflammatory activity with notable IC50 values .
  • In Vivo Studies: In animal models, selected pyrazole derivatives demonstrated significant reduction in inflammation markers, indicating their potential for therapeutic use in inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of (2-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine has also been evaluated against various bacterial strains.

Findings:

  • Broad-Spectrum Activity: Studies indicated that certain pyrazole compounds exhibited broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
  • Mechanistic Insights: The presence of amino groups and halogen substituents on the phenyl ring has been linked to enhanced antimicrobial properties, suggesting structural modifications can optimize efficacy .

Summary of Biological Activities

Biological ActivityMechanismIC50 ValuesReference
AnticancerLDH Inhibition14.65 - 47.31 µg/mL
Anti-inflammatoryCOX InhibitionNot specified
AntimicrobialDisruption of bacterial cell wallsVaries by strain

Case Studies

Several studies exemplify the biological activity of pyrazole derivatives:

  • Antitumor Study: A series of new pyrazole derivatives were tested on HEp-2 human cervical carcinoma cells, revealing moderate to strong antitumor activity with some compounds achieving IC50 values as low as 26.61 µg/mL .
  • Inflammation Model: In a carrageenan-induced paw edema model in rats, certain pyrazole analogs showed significant reductions in edema size compared to control groups, validating their anti-inflammatory potential .

Q & A

Q. What advanced techniques characterize the compound’s electrochemical behavior for sensor applications?

  • Methodological Answer : Cyclic voltammetry (CH Instruments) in non-aqueous media (e.g., 0.1 M TBAPF₆ in acetonitrile) identifies redox-active sites. Spectroelectrochemical (UV-vis-NIR) studies correlate electron transfer with structural changes. DFT-calculated HOMO/LUMO levels guide material design for biosensors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.